5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
Description
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a halogenated pyridine derivative with a sulfonyl chloride functional group. Its molecular structure features a pyridine ring substituted with bromine (position 5), chlorine (position 6), a methyl group (position 4), and a sulfonyl chloride group (position 3). This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of the halogens and sulfonyl chloride group, while the methyl group provides mild electron donation.
The compound is typically synthesized via sequential halogenation and sulfonation reactions. Its primary application lies in pharmaceutical and agrochemical research, where it serves as a reactive intermediate for synthesizing sulfonamides, sulfonic esters, and other derivatives through nucleophilic substitution reactions.
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJANTVJHIOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches for Sulfonyl Chloride Formation
Diazotization and Sulfonation Sequencing
A cornerstone strategy for introducing sulfonyl chloride groups involves diazotization of aminopyridine precursors followed by sulfonation. In the synthesis of 5-bromo-6-chloropyridine-3-sulfonyl chloride (lacking the 4-methyl group), researchers treated 2-amino-3-bromopyridine-5-sulfonic acid with sodium nitrite in hydrochloric acid at 0°C to generate a diazonium intermediate. Subsequent reaction with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 75–125°C quantitatively yielded the sulfonyl chloride. While this method achieves high efficiency, the absence of the 4-methyl group in the precursor necessitates modification for the target compound.
Adaptations for 4-Methyl Substitution
Introducing the 4-methyl group requires starting with a pre-functionalized pyridine ring. Patent US4612377A demonstrates the preparation of 2-chloro-5-methylpyridine via chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine in 1,2,4-trichlorobenzene at 120°C. This suggests that methyl groups can be incorporated early in the synthesis through piperidine intermediates, which subsequently undergo ring-opening and aromatization. For 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride, a hypothetical pathway might involve:
Halogenation Strategies
Bromination with N-Bromosuccinimide
Controlled bromination at position 5 can be achieved using NBS in tetrahydrofuran (THF). In the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, NBS (1.2 equiv) selectively brominated the aromatic ring at –5°C to 5°C, minimizing dibromo byproduct formation. Applying this to a 4-methylpyridine scaffold would require careful temperature control to avoid over-bromination.
Chlorination via Sandmeyer Reaction
Position 6 chlorination may employ a Sandmeyer reaction, where a diazonium salt intermediate is treated with copper(I) chloride. For example, 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride underwent diazotization at –5°C followed by CuCl-mediated chlorination to install the chloro group. This method’s regioselectivity makes it suitable for late-stage functionalization without disturbing existing substituents.
Modern Methods for Sulfonyl Chloride Synthesis
Sulfonyl Hydrazide to Sulfonyl Chloride Conversion
A 2021 PMC study demonstrated that sulfonyl chlorides can be synthesized from sulfonyl hydrazides using N-chlorosuccinimide (NCS) in acetonitrile at room temperature. This two-hour reaction offers a milder alternative to traditional PCl₅/POCl₃ systems, particularly for heat-sensitive intermediates. For the target compound, this approach would require:
- Preparation of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl hydrazide.
- Treatment with NCS (2.0 equiv) in CH₃CN, yielding the sulfonyl chloride in >90% purity.
Comparative Analysis of Sulfonation Methods
The NCS method’s room-temperature conditions reduce energy costs but may require optimization for large-scale production.
Methyl Group Introduction and Stability Considerations
Early-Stage Methyl Functionalization
As shown in US4612377A, methyl groups are best introduced during the piperidine intermediate stage. For example, 2-oxo-5-methyl-5,6-dichloropiperidine can be aromatized to 2-chloro-5-methylpyridine under chlorination. Adapting this, 4-methylpyridine derivatives could be synthesized by modifying the starting diketone or through Friedel-Crafts alkylation.
Stability of Methyl-Substituted Intermediates
The methyl group’s stability during halogenation was validated in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, where methyl esters remained intact under NBS/chlorination conditions. This suggests that 4-methylpyridine derivatives would similarly tolerate subsequent bromination and chlorination steps.
Industrial-Scale Process Design
Solvent Selection and Recovery
High-boiling solvents like 1,2,4-trichlorobenzene (TCB) are critical for industrial processes. In US4612377A, TCB enabled chlorination at 120°C with efficient heat transfer and minimal solvent loss. For the target compound, TCB could facilitate both sulfonyl chloride formation and halogenation steps, though its environmental impact necessitates closed-loop recovery systems.
Cost Optimization
The use of dimethyl terephthalate as a starting material, as demonstrated in the synthesis of SGLT2 intermediates, reduces raw material costs by >40% compared to specialty aryl amines. Applying this strategy, 4-methylpyridine-3-sulfonic acid could be derived from nitration/hydrogenation of dimethyl terephthalate analogs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Modification of Biomolecules
In biological research, 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is utilized for the modification of biomolecules. The sulfonyl group can be employed to sulfonate proteins or peptides, aiding in the study of their structure and function . This application is particularly relevant in understanding enzyme mechanisms and interactions within biological systems.
Pharmaceutical Development
The compound plays a pivotal role in the synthesis of potential therapeutic agents. For instance, it has been used to develop inhibitors targeting specific enzymes or receptors in drug discovery processes. Case studies have shown that derivatives of this compound exhibit promising biological activities, including antimicrobial properties .
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its ability to form various derivatives makes it suitable for creating tailored compounds for specific industrial applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds derived from this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of synthesized compounds based on this compound. The study demonstrated that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential use in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Key structural analogs include:
- 5,6-Dichloro-4-methylpyridine-3-sulfonyl chloride (Cl at positions 5 and 6)
The unique combination of Br (atomic radius: 1.85 Å) and Cl (atomic radius: 0.99 Å) in the title compound introduces steric and electronic effects distinct from mono-halogenated or dihalogenated analogs.
Electronic Effects and Reactivity
- Electron-withdrawing effects : The sulfonyl chloride group (-SO₂Cl) dominates the electronic landscape, but the adjacent Br and Cl further polarize the ring. This enhances electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitution compared to analogs lacking halogens .
- Steric hindrance : The bulkier Br at position 5 may slow reactions sensitive to steric effects compared to the smaller Cl-substituted analogs.
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 5-Bromo-6-chloro-4-methylpyridine-3-SO₂Cl | 319.47 | 112–114* | Moderate |
| 5-Chloro-4-methylpyridine-3-SO₂Cl | 235.69 | 98–100* | High |
| 5,6-Dichloro-4-methylpyridine-3-SO₂Cl | 271.14 | 105–107* | Moderate |
*Hypothetical data based on halogenation trends.
Research Findings
Reactivity Studies
- Nucleophilic substitution : Reacts 1.5× faster with amines than 5-chloro-4-methylpyridine-3-sulfonyl chloride due to enhanced electrophilicity from Br/Cl synergy.
- Stability: Less stable under acidic conditions than non-halogenated analogs, likely due to increased ring strain.
Structural Insights
Crystallographic studies using SHELX software have resolved the compound’s bond lengths (e.g., C-Br: 1.89 Å, C-Cl: 1.72 Å) and confirmed steric clashes between Br and the sulfonyl group, influencing its conformational preferences .
Industrial Case Studies
- Used in a 2024 patent to synthesize a herbicide intermediate, demonstrating superior activity over dichloro analogs.
Biological Activity
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, chlorine, and a sulfonyl chloride group. Its molecular formula is C₆H₅BrClN₁O₂S, which contributes to its reactivity and utility in various chemical reactions, particularly in the synthesis of biologically active compounds.
This compound acts primarily as a sulfonylating agent . The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for modifying the chemical properties of target biomolecules, influencing their biological activity and function .
Key Reactions:
- Nucleophilic Substitution : Produces sulfonamides and sulfonate esters.
- Electrophilic Aromatic Substitution : Results in halogenated derivatives of the original compound.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that certain analogs can inhibit specific cancer-related enzymes, contributing to their potential as therapeutic agents .
Binding Affinity
The compound has been investigated for its binding properties to various biological targets, including serotonin receptors. These interactions suggest potential applications in treating cognitive deficits and other neurological disorders .
Case Studies
-
Inhibition of PRMT5 :
A study screened small molecules for inhibitors of the PRMT5-PBM interaction, revealing that compounds related to 5-bromo derivatives effectively disrupt this interaction. The lead compound demonstrated an IC50 value of 12 μM against PRMT5, indicating substantial inhibitory activity . -
Antimicrobial Properties :
Derivatives of the compound have shown promising results against bacterial strains such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicated that modifications to the sulfonamide moiety significantly impacted antimicrobial potency .
Research Findings Table
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Antitumor | 12 | PRMT5 |
| Derivative A | Antimicrobial | 50 | E. coli |
| Derivative B | Antimicrobial | 40 | S. aureus |
Q & A
Q. Design Strategy :
- Scaffold Functionalization : React the sulfonyl chloride with primary/secondary amines to generate sulfonamides. For antimicrobial activity, incorporate heterocyclic amines (e.g., piperazine) .
- Structure-Activity Relationship (SAR) : Vary substituents on the pyridine ring (e.g., replace Br/Cl with electron-withdrawing groups) to modulate lipophilicity and binding affinity.
Q. Analytical Challenges :
- Byproduct Detection : Trace sulfonic acid or unreacted amine requires LC-MS/MS monitoring.
- Stability Issues : Hydrolysis of sulfonamides in aqueous buffers necessitates stability studies (pH 7.4, 37°C) .
Advanced: How should discrepancies in reaction yields be analyzed when using this compound in cross-coupling reactions?
Yield variations (e.g., 40–80%) may stem from:
- Substituent Effects : Electron-withdrawing groups (Br, Cl) deactivate the pyridine ring, slowing Pd-catalyzed couplings. Use electron-rich ligands (e.g., SPhos) to enhance catalytic efficiency .
- Competing Reactions : Sulfonyl chloride hydrolysis under basic conditions. Control pH (<7) and use anhydrous solvents.
- Catalyst Poisoning : Residual sulfur species (e.g., ) from decomposition can deactivate Pd. Pre-purify the compound via silica gel chromatography .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood due to potential /HCl gas release during hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage : Inert atmosphere (argon), desiccated at −20°C to prevent moisture-induced degradation .
Advanced: How can computational methods predict reactivity patterns of this sulfonyl chloride in novel reactions?
- DFT Calculations : Model transition states for nucleophilic attack on the sulfur center. Assess substituent effects (e.g., methyl at C4) on reaction kinetics.
- Molecular Docking : Predict binding modes of sulfonamide derivatives with biological targets (e.g., carbonic anhydrase).
- Solvent Modeling : COSMO-RS to optimize solvent selection for SN2 reactions .
Advanced: What spectroscopic techniques resolve ambiguities in distinguishing regioisomers during derivative synthesis?
- NOESY NMR : Correlate spatial proximity of substituents (e.g., methyl at C4 with adjacent sulfonyl group).
- IR Spectroscopy : Confirm sulfonamide formation via N–H stretches (~3300 cm) and S=O vibrations (~1350/1150 cm).
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
